4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the quinazolinone moiety suggests potential biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone structure.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with 4-methoxybenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinazolinone moiety.
Reduction: Reduction reactions could target the sulfonamide group or the quinazolinone ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as an antibacterial or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may also contribute to its biological activity by mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Quinazolinones: Studied for their anticancer and anti-inflammatory activities.
Uniqueness
The combination of the quinazolinone and sulfonamide moieties in 4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may confer unique biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-15-23-21-9-4-3-8-20(21)22(26)25(15)17-7-5-6-16(14-17)24-30(27,28)19-12-10-18(29-2)11-13-19/h3-14,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAVAMXUIUZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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